molecular formula C11H13NO4 B555079 H-Asp(OBzl)-OH CAS No. 2177-63-1

H-Asp(OBzl)-OH

Cat. No.: B555079
CAS No.: 2177-63-1
M. Wt: 223.22 g/mol
InChI Key: VGALFAWDSNRXJK-VIFPVBQESA-N
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Description

H-Asp(OBzl)-OH, also known as (S)-3-amino-4-(benzyloxy)-4-oxobutanoic acid, is a derivative of aspartic acid. This compound is characterized by the presence of a benzyl ester group attached to the carboxyl group of aspartic acid. It is commonly used in peptide synthesis and has various applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Asp(OBzl)-OH typically involves the protection of the carboxyl group of aspartic acid with a benzyl group. One common method is the esterification of aspartic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

H-Asp(OBzl)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Asp(OBzl)-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Asp(OBzl)-OH is primarily related to its role as a protected amino acid derivative. In peptide synthesis, the benzyl ester group protects the carboxyl group from unwanted reactions, allowing for selective reactions at other functional groups. The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which provides distinct reactivity and stability compared to other protected amino acid derivatives. The benzyl ester group offers a balance between stability and ease of removal, making it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

(2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGALFAWDSNRXJK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25248-99-1
Record name Poly(β-benzyl L-aspartate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25248-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID101347319
Record name 4-(Phenylmethyl) hydrogen L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177-63-1, 25248-99-1
Record name 4-(Phenylmethyl) hydrogen L-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Benzyl aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly-beta-benzyl-aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025248991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Phenylmethyl) hydrogen L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl hydrogen β-L-aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.856
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-BENZYL ASPARTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ9URQ9GF6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the dipeptide formation during the synthesis of Z-Asp(OBzl)-OH from H-Asp(OBzl)-OH?

A1: The formation of Z-Asp(OBzl)-Asp(OBzl)-OH as a side product during the synthesis of Z-Asp(OBzl)-OH from this compound is significant for several reasons []:

  • Purity: The presence of the dipeptide impacts the purity of the desired product, Z-Asp(OBzl)-OH. This is particularly important as both compounds exhibit similar melting points, optical rotation values, and thin-layer chromatography (TLC) Rf values [], making separation and purification challenging.
  • Yield: The formation of the dipeptide reduces the yield of the target compound, Z-Asp(OBzl)-OH. The study reported varying degrees of dipeptide formation depending on the base used (NaHCO3 or Na2CO3), highlighting the influence of reaction conditions on the extent of this side reaction [].

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